molecular formula C24H21N3O3 B13376023 N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Cat. No.: B13376023
M. Wt: 399.4 g/mol
InChI Key: VIFOVQRDGLCRJX-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a phenylcarbonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps, including the formation of the quinoxaline ring and subsequent functionalization. One common method involves the reaction of 4-methylphenylamine with a suitable diketone to form the quinoxaline ring, followed by acylation with phenylcarbonyl chloride and subsequent amidation with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse applications in scientific research and potential therapeutic uses .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-11-13-18(14-12-16)25-22(28)15-21-23(29)26-19-9-5-6-10-20(19)27(21)24(30)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3,(H,25,28)(H,26,29)

InChI Key

VIFOVQRDGLCRJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4

Origin of Product

United States

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